N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a carboxamide group and a benzhydryl group. The cyclohexylsulfonyl group is attached to the azetidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, a common feature in many biologically active compounds. The benzhydryl group is a diphenylmethane derivative, which may contribute to the compound’s potential bioactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine ring could impact its stability, while the benzhydryl and carboxamide groups could influence its solubility.Scientific Research Applications
Activated Monomer Polymerization
Activated monomer polymerization of N-sulfonylazetidines has been explored, showing that these compounds can polymerize anionically via ring-opening at elevated temperatures to form polymers with unique properties. For instance, the polymerization of N-(methanesulfonyl)azetidine (MsAzet) at temperatures >100 °C with an anionic initiator results in polymers where sulfonyl groups are incorporated into the backbone, offering potential for the development of new polyamide-like materials with distinctive features (Reisman et al., 2020).
Inhibition of Bovine Factor Xa and Thrombin
Research into the inhibition of bovine factor Xa and thrombin has led to the discovery that derivatives of N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide are potent inhibitors, with specific modifications enhancing their anticoagulant efficiency. This opens avenues for the development of novel anticoagulants based on azetidine derivatives (Stürzebecher et al., 1989).
Dopaminergic Antagonist Activity
Azetidine derivatives have been evaluated for their potency as dopaminergic antagonists. Specific modifications at the 3-position with amide moieties and subsequent biological evaluation have identified compounds with significant affinity for D2 and D4 receptors. This suggests potential applications of these compounds in the development of new treatments for disorders related to dopaminergic dysfunction (Metkar et al., 2013).
Novel Ozone-mediated Cleavage
The novel ozone-mediated cleavage of the benzhydryl protecting group from aziridinyl esters has been reported, providing a new deprotection strategy for aziridines. This method allows for selective oxidation of the benzhydryl group, facilitating further synthetic manipulation of aziridines without affecting sensitive functional groups (Patwardhan et al., 2005).
Synthesis of Novel Azetidine Derivatives
The synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonists highlight the versatility of azetidine-based compounds in drug discovery. The study identifies specific azetidine derivatives with significant dopaminergic antagonist activity, indicating their potential in the development of new therapeutic agents (Metkar et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-benzhydryl-3-cyclohexylsulfonylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c26-23(25-16-21(17-25)29(27,28)20-14-8-3-9-15-20)24-22(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-22H,3,8-9,14-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKGNLVURRCNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.